11-(2,5-dichlorophenyl)-4-[1-(4-methoxyphenyl)ethyl]-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
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Overview
Description
This complex compound is a fascinating member of the azatricycloalkene family. Its intricate structure combines multiple aromatic rings and nitrogen atoms, making it an intriguing subject for scientific exploration. Let’s dive deeper into its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps, each carefully orchestrated to achieve the desired structure. While there isn’t a single universally accepted method, here’s a general outline:
Starting Materials: Begin with suitable precursors, such as substituted anilines and aldehydes.
Condensation Reaction: Combine the aniline derivative with the aldehyde under appropriate conditions (e.g., acid-catalyzed or base-catalyzed) to form the core triazatricycloalkene ring.
Substitution and Alkylation: Introduce the necessary substituents (chlorine, methyl, and methoxy groups) using halogenation and alkylation reactions.
Purification: Isolate the product through column chromatography or recrystallization.
Industrial Production:: While academic research often focuses on small-scale synthesis, industrial production typically employs more efficient methods. These may involve continuous flow processes, optimized reagent ratios, and large-scale reactors.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the substituents or the central ring system.
Substitution: Substituents can be replaced by other functional groups.
Cyclization: Intramolecular cyclization reactions may occur due to the strained ring system.
Chlorinating Agents: Used for introducing chlorine atoms.
Methylating Agents: Essential for alkylation reactions.
Oxidizing Agents: To achieve oxidation.
Reducing Agents: For reduction reactions.
Major Products:: The specific products depend on reaction conditions and substituent positions. Isomers, regioselectivity, and stereochemistry play crucial roles.
Scientific Research Applications
Chemistry::
Catalysis: The compound’s unique structure could serve as a catalyst in asymmetric reactions.
Supramolecular Chemistry: Its rigid framework may contribute to host-guest interactions.
Materials Science: Investigate its potential as a building block for novel materials.
Drug Discovery: Explore its pharmacological properties, especially as a potential drug scaffold.
Bioconjugation: Attach it to biomolecules for targeted drug delivery.
Molecular Imaging: Due to its aromatic system, it could be useful in imaging agents.
Fine Chemicals: Synthesize specialty chemicals.
Agrochemicals: Investigate pesticidal properties.
Dyes and Pigments: Explore its color properties.
Mechanism of Action
The compound likely interacts with specific receptors or enzymes, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While there are no direct analogs, its fused triazatricycloalkene core sets it apart. Similar compounds include :
Azabicycloalkenes: Share the same bicyclic nitrogen-containing framework.
Aromatic Heterocycles: Explore related structures.
: Reference: Example reference
Properties
Molecular Formula |
C27H25Cl2N3O |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
11-(2,5-dichlorophenyl)-4-[1-(4-methoxyphenyl)ethyl]-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene |
InChI |
InChI=1S/C27H25Cl2N3O/c1-15-26-17(3)32(16(2)19-6-9-22(33-5)10-7-19)18(4)27(26)25-12-20(14-31(25)30-15)23-13-21(28)8-11-24(23)29/h6-14,16H,1-5H3 |
InChI Key |
DWYZNNXVEBWRPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN3C=C(C=C3C2=C(N1C(C)C4=CC=C(C=C4)OC)C)C5=C(C=CC(=C5)Cl)Cl)C |
Origin of Product |
United States |
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